Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole N-oxides .
Scientific Research Applications
Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(2-phenyl-1H-imidazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3,(H,14,15) |
InChI Key |
NQCFXEHJTQPKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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